Cas no 2227741-06-0 (tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate)

Technical Introduction: tert-Butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate is a chiral intermediate featuring a tert-butyl carbamate (Boc) protecting group and a bromophenyl moiety. Its stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis in pharmaceutical and agrochemical applications. The Boc group offers stability under basic conditions while allowing selective deprotection under mild acidic conditions. The bromine substituent provides a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). This compound is particularly useful in the synthesis of bioactive molecules, where precise control over stereochemistry and reactivity is critical. Its well-defined structure and functional groups enhance reproducibility in complex synthetic routes.
tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate structure
2227741-06-0 structure
Product name:tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate
CAS No:2227741-06-0
MF:C14H21BrN2O2
MW:329.232743024826
CID:6429571
PubChem ID:165800133

tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-1888703
    • tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate
    • 2227741-06-0
    • Inchi: 1S/C14H21BrN2O2/c1-9(16)7-10-5-6-11(15)8-12(10)17-13(18)19-14(2,3)4/h5-6,8-9H,7,16H2,1-4H3,(H,17,18)/t9-/m0/s1
    • InChI Key: GYTVBIVBBAERPQ-VIFPVBQESA-N
    • SMILES: BrC1C=CC(=C(C=1)NC(=O)OC(C)(C)C)C[C@H](C)N

Computed Properties

  • Exact Mass: 328.07864g/mol
  • Monoisotopic Mass: 328.07864g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 64.4Ų

tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1888703-0.1g
tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate
2227741-06-0
0.1g
$1610.0 2023-06-01
Enamine
EN300-1888703-1.0g
tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate
2227741-06-0
1g
$1829.0 2023-06-01
Enamine
EN300-1888703-10.0g
tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate
2227741-06-0
10g
$7866.0 2023-06-01
Enamine
EN300-1888703-2.5g
tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate
2227741-06-0
2.5g
$3585.0 2023-06-01
Enamine
EN300-1888703-5.0g
tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate
2227741-06-0
5g
$5304.0 2023-06-01
Enamine
EN300-1888703-0.05g
tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate
2227741-06-0
0.05g
$1537.0 2023-06-01
Enamine
EN300-1888703-0.25g
tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate
2227741-06-0
0.25g
$1683.0 2023-06-01
Enamine
EN300-1888703-0.5g
tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate
2227741-06-0
0.5g
$1757.0 2023-06-01

Additional information on tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate

Introduction to Tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate (CAS No. 2227741-06-0)

Tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate, identified by its CAS number 2227741-06-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of biologically active molecules.

The molecular structure of tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate features a tert-butyl group attached to a carbamate moiety, which is further linked to a brominated phenyl ring. The presence of the (2S)-configuration at the chiral center of the 2-aminopropyl side chain adds a layer of stereochemical complexity, making this compound a valuable scaffold for designing enantiomerically pure drugs. Such stereochemical control is crucial in pharmaceutical development, as it can significantly influence the efficacy and selectivity of therapeutic agents.

In recent years, there has been a growing interest in the development of novel carbamate-based drugs due to their favorable pharmacokinetic properties and broad spectrum of biological activities. The bromophenyl moiety in tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate serves as a versatile handle for further functionalization, enabling chemists to explore diverse chemical space for drug discovery. This compound has been explored as a key intermediate in the synthesis of potential therapeutic agents targeting various diseases, including neurological disorders and inflammatory conditions.

One of the most compelling aspects of this compound is its potential application in the development of chiral drugs. The (2S)-configuration at the amine group introduces a specific spatial arrangement that can be exploited to enhance binding affinity and reduce off-target effects. This is particularly relevant in the context of modern drug design, where enantiopure compounds are often preferred over racemic mixtures due to improved pharmacological profiles.

The synthesis of tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate involves multi-step organic transformations, including nucleophilic substitution reactions, stereoselective carbamate formation, and protection-deprotection strategies. The use of chiral auxiliaries or catalysts ensures the retention or inversion of stereochemistry at critical stages, leading to high enantiomeric purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have also been employed to streamline the synthetic route and improve overall yields.

The pharmacological evaluation of derivatives derived from tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate has revealed promising biological activities. For instance, studies have indicated that certain carbamate-based analogs exhibit potent inhibitory effects on enzymes involved in inflammation and pain pathways. These findings have prompted further investigation into the development of novel anti-inflammatory and analgesic agents based on this scaffold.

In addition to its pharmaceutical applications, this compound has shown potential in materials science and agrochemical research. The unique structural features of carbamates make them suitable candidates for designing novel polymers and coatings with enhanced durability and functionality. Furthermore, their reactivity with various biological targets suggests possible uses in crop protection agents and pest control formulations.

The growing body of research on carbamate derivatives underscores the importance of compounds like tert-butyl N-{2-[(2S)-2-aminopropyl]-5-bromophenyl}carbamate in advancing chemical biology and drug discovery efforts. As synthetic methodologies continue to evolve, new opportunities for exploring the chemical space around this scaffold are likely to emerge, offering exciting prospects for future therapeutic applications.

The future direction of research on this compound will likely focus on optimizing synthetic routes for scalability and cost-effectiveness, as well as expanding its biological profile through structure-activity relationship studies. Collaborative efforts between academic researchers and industry scientists will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.

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